molecular formula C36H18BClN6 B115412 SubNC CAS No. 142710-56-3

SubNC

Cat. No.: B115412
CAS No.: 142710-56-3
M. Wt: 580.8 g/mol
InChI Key: DNIVYCTVGAGXJP-UHFFFAOYSA-N
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Description

Subnaphthalocyanine (SubNC) is a type of organoboron compound that has gained significant attention in recent years due to its unique photophysical properties. It is comprised of three N-fused benzoisoindole units and an axial ligand around a boron core. This structure provides this compound with extended π-conjugation, resulting in an upshifted highest occupied molecular orbital energy level and a red-shifted absorption spectrum .

Mechanism of Action

Target of Action

SubNaphthalocyanine (SubNC) is primarily used in the field of organic solar cells . Its primary targets are the electron donors in these cells . The role of this compound is to absorb light in the red part of the spectrum and generate excitons .

Mode of Action

This compound interacts with its targets through a process known as exciton dissociation . This process involves the transfer of energy from the excitons generated in this compound to the electron donors . The energy transfer enables an efficient two-step exciton dissociation process . Excitons generated in the remote wide-bandgap acceptor are transferred by long-range Förster energy transfer to the smaller-bandgap acceptor, and subsequently dissociate at the donor interface .

Biochemical Pathways

The energy-relay cascade enabled by this compound allows for efficient exciton harvesting, which is key to the power conversion efficiency of these cells .

Pharmacokinetics

This compound exhibits substantial fluorescence and has significant triplet and singlet oxygen quantum yields . These properties, along with its synthetic availability, high solubility, and low tendency to aggregate, make this compound an effective component in organic solar cells .

Result of Action

The action of this compound results in the generation of a photocurrent in organic solar cells . This photocurrent originates from all three complementary absorbing materials, resulting in a quantum efficiency above 75% between 400 and 720 nm . With an open-circuit voltage close to 1 V, this leads to a remarkable power conversion efficiency .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environment within the organic solar cell. Factors such as the presence of other absorbers, the architecture of the cell, and the specific fabrication methods can all impact the performance of this compound . For instance, the use of multiple complementary absorbers in tandem cells or in cascaded exciton-dissociating heterojunctions can enhance the absorption spectrum and maintain efficient exciton harvesting .

Preparation Methods

Synthetic Routes and Reaction Conditions

Subnaphthalocyanine can be synthesized by reacting naphthalonitrile in the presence of a boron compound, such as boron trichloride, in a solvent like dimethylbenzene or trimethylbenzene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the SubNC compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Subnaphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution reactions can yield a variety of functionalized this compound compounds with tailored properties .

Comparison with Similar Compounds

Subnaphthalocyanine is often compared with other similar compounds, such as subphthalocyanine and phthalocyanine. Compared to subphthalocyanine, SubNC has extended π-conjugation, resulting in a red-shifted absorption spectrum and higher photophysical activity . Similar compounds include:

Subnaphthalocyanine stands out due to its unique combination of photophysical properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVYCTVGAGXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18BClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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